molecular formula C11H15ClFN3S B12216374 1-(2-fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine

1-(2-fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine

Cat. No.: B12216374
M. Wt: 275.77 g/mol
InChI Key: SVHUGGQEUZPVGP-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a fluoroethyl group, a methyl group, and a thienylmethyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base.

    Introduction of the thienylmethyl group: This can be done by the reaction of the intermediate compound with a thienylmethyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(2-fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(2-thienylmethyl)methanamine: This compound has a similar structure but differs in the position of the methyl group on the pyrazole ring.

    1-(2-fluoroethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine: This compound also has a similar structure but differs in the position of the methyl group and the presence of a different substituent on the pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyrazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15ClFN3S

Molecular Weight

275.77 g/mol

IUPAC Name

2-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H14FN3S.ClH/c1-9-7-14-15(5-4-12)11(9)13-8-10-3-2-6-16-10;/h2-3,6-7,13H,4-5,8H2,1H3;1H

InChI Key

SVHUGGQEUZPVGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=CS2.Cl

Origin of Product

United States

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